N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide
Description
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide is a formamide derivative featuring a tertiary alkyl group (1,1-dimethylethyl, or tert-butyl) substituted at the 2-position with a 4-fluorophenyl moiety. These analogs are synthesized via palladium-catalyzed cross-coupling and formylation reactions, as demonstrated in the evidence .
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,13-8-14)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEDYHLMZWVVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566357 | |
| Record name | N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21328-16-5 | |
| Record name | N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide typically involves the reaction of 4-fluorobenzyl bromide with tert-butylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formamide group into a carboxylic acid.
Reduction: The formamide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the formamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : Nitro-substituted derivatives (1−f, 1−h) show moderate yields (52–64%), likely due to reduced reactivity of nitro-substituted boronic acids in cross-coupling .
- Electron-donating groups (EDGs) : Methoxy-substituted 1−g achieves a higher yield (72%), suggesting EDGs enhance coupling efficiency .
Spectroscopic Properties
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency varies with substituent electronic effects:
| Compound | C=O Stretching Frequency (cm⁻¹) | Substituent Electronic Effect |
|---|---|---|
| 1−f | 1677.26 | EWG (nitro) |
| 1−h | 1677.26 | EWG (nitro) |
| 1−g | 1686.54 | EDG (methoxy) |
Analysis :
Nuclear Magnetic Resonance (NMR)
- ¹⁹F NMR : Para-fluorophenyl groups in all analogs resonate near δ -117.7 ppm, consistent with para-substitution .
- ¹H/¹³C NMR : Chemical shifts for formamide protons (δ ~8.3–8.5 ppm) and carbonyl carbons (δ ~162–165 ppm) align with typical formamide derivatives.
Electronic and Steric Effects
- Methoxy group (1−g) : EDGs increase electron density, possibly stabilizing the formamide moiety but reducing electrophilicity .
- tert-Butyl group (target compound) : The bulky tert-butyl group may hinder crystallization or intermolecular interactions compared to planar diaryl analogs.
Physical and Structural Properties
highlights phase transitions in simpler formamides like N-(4-Methylphenyl)formamide, where substituents influence crystal packing and dielectric behavior . While analogous data are unavailable for the target compound, biphenyl derivatives (e.g., 1−f, 1−g) likely exhibit distinct crystallinity due to extended π-conjugation.
Biological Activity
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 201.24 g/mol
- IUPAC Name : this compound
- CAS Number : 2425-74-3
The compound features a tert-butyl group attached to a formamide structure, which enhances its lipophilicity and potentially its bioavailability.
Pharmacological Effects
This compound has been investigated for various pharmacological effects, particularly in the context of respiratory diseases. Research indicates that compounds with similar structures may exhibit beta-adrenergic activity, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) .
The mechanism of action is primarily associated with the modulation of adrenergic receptors. Specifically, compounds in this class may act as selective agonists for the β₂-adrenergic receptor, leading to bronchodilation and improved airflow in patients with obstructive airway diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Study on COPD Treatment :
-
Toxicological Assessments :
- Toxicity studies have shown that while related compounds exhibit therapeutic benefits, they also require careful evaluation for potential adverse effects on fertility and other biological systems .
- The reproductive toxicity assessments indicated a need for further investigation into the long-term effects of exposure to such compounds.
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- In vitro assays : Cytotoxicity via MTT assay (IC values against cancer cell lines like MCF-7 or HepG2) .
- Molecular docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) using AutoDock Vina, focusing on fluorophenyl hydrophobic interactions .
- Antimicrobial screening : Agar diffusion assays against E. coli or S. aureus, with MIC values determined via microdilution .
How should researchers address contradictions in reported synthetic yields or spectral data?
Advanced Research Question
Discrepancies often arise from solvent purity, catalyst choice, or analytical calibration. For example:
- Yield variation : Replicate reactions using anhydrous solvents (e.g., DMF stored over molecular sieves) .
- Spectral mismatches : Cross-validate with independent techniques (e.g., compare NMR data with computational predictions via ChemDraw or Gaussian) .
What chromatographic methods ensure purity ≥98% for pharmacological studies?
Basic Research Question
Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min detects impurities (e.g., tert-butyl byproducts). UV detection at 254 nm and retention time comparison against standards are critical .
How does the 4-fluorophenyl moiety influence the compound’s electronic and steric properties?
Advanced Research Question
The electron-withdrawing fluorine atom increases amide resonance stability, confirmed via Hammett plots (σ = 0.06 for fluorine). Steric effects from the tert-butyl group reduce rotational freedom, evidenced by restricted C-N bond rotation in VT-NMR (variable-temperature studies) .
What solvent systems are recommended for solubility challenges in formulation studies?
Basic Research Question
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures (1:1). Sonication (30 min, 40 kHz) or co-solvents (e.g., PEG-400) enhance solubility for in vivo dosing .
How does storage condition (temperature, light) impact the compound’s stability?
Basic Research Question
Store at –20°C in amber vials under nitrogen to prevent hydrolysis (amide bond susceptibility) or photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .
What computational methods predict metabolic pathways or toxicity profiles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
